![molecular formula C10H12ClN5O B1601612 2-Chloro-9-(tetrahydropyran-2-yl)adenine CAS No. 77111-77-4](/img/structure/B1601612.png)
2-Chloro-9-(tetrahydropyran-2-yl)adenine
Overview
Description
“2-Chloro-9-(tetrahydropyran-2-yl)adenine” is a chemical compound with the molecular formula C10H12ClN5O . It has a molecular weight of 253.69 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-Chloro-9-(tetrahydropyran-2-yl)adenine” is 1S/C10H12ClN5O/c11-10-14-8(12)7-9(15-10)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2,(H2,12,14,15)
.
Physical And Chemical Properties Analysis
The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Cytokinin Activity
2-Chloro-9-(tetrahydropyran-2-yl)adenine derivatives have been researched for their cytokinin activities. Cytokinins are a class of plant hormones that promote cell division in plant roots and shoots. A study by Young and Letham (1969) in "Phytochemistry" explored the synthesis of 6-(substituted amino)-9-(tetrahydropyran-2-yl)purines, demonstrating a new method of producing these compounds from adenine, and reported their cytokinin activities (Young & Letham, 1969).
Fluorescence Probing in Biochemistry
2-Aminopurine, an isomer of adenine, is used as a fluorescent probe in DNA and RNA research due to its sensitivity to local environmental changes. Lobsiger et al. (2014) in "Nature Chemistry" showed the significance of microhydration in enhancing the fluorescence of 2-aminopurine, highlighting its utility in biochemical assays for understanding DNA and RNA structures (Lobsiger et al., 2014).
Synthesis of Novel Isonucleosides
Silva et al. (2013) in the "Journal of Molecular Structure" discussed the stereospecific synthesis of novel tetrahydropyran adenine isonucleosides. These compounds have shown potential as GPCR ligands, kinase inhibitors, and enzyme inhibitors, suggesting their relevance in antiviral and anticancer research (Silva et al., 2013).
DNA Structure and Dynamics Probing
2-Aminopurine is also used to probe the structure and dynamics of DNA. A study by Rachofsky et al. (2001) in "Biochemistry" investigated the effects of environmental factors like hydrogen bonding and solvent polarity on the fluorescence of 2-aminopurine, offering insights into DNA-protein interactions and DNA conformational changes (Rachofsky et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-chloro-9-(oxan-2-yl)purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c11-10-14-8(12)7-9(15-10)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHATATVLOKVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=C(N=C32)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509617 | |
Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-(tetrahydropyran-2-yl)adenine | |
CAS RN |
77111-77-4 | |
Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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